1-[4-(Methanesulfinyl)phenyl]hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methanesulfinyl)phenyl]hexan-1-one is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methanesulfinyl)phenyl]hexan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a methanesulfinyl-substituted benzene derivative with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methanesulfinyl)phenyl]hexan-1-one can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-[4-(Methanesulfinyl)phenyl]hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfinyl)phenyl]hexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methanesulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
1-[4-(Methanesulfinyl)phenyl]hexan-1-one can be compared with other similar compounds, such as:
1-[4-(Methylsulfonyl)phenyl]hexan-1-one: Similar structure but with a sulfone group instead of a sulfinyl group, leading to different chemical reactivity and properties.
1-[4-(Methanesulfonyl)phenyl]ethan-1-one: Shorter alkyl chain, which may affect its physical and chemical properties.
Properties
CAS No. |
61239-63-2 |
---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
1-(4-methylsulfinylphenyl)hexan-1-one |
InChI |
InChI=1S/C13H18O2S/c1-3-4-5-6-13(14)11-7-9-12(10-8-11)16(2)15/h7-10H,3-6H2,1-2H3 |
InChI Key |
PPRCGRCACIMWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.